Technical Guide: 4,5-Dibromophthalonitrile (CAS 86938-64-9)
Technical Guide: 4,5-Dibromophthalonitrile (CAS 86938-64-9)
Executive Summary
4,5-Dibromophthalonitrile (CAS 86938-64-9) acts as a critical "linchpin" scaffold in the synthesis of functionalized phthalocyanines (Pcs) and conjugated organic semiconductors. Unlike its 3,6-isomer, the 4,5-substitution pattern directs peripheral functionalization away from the macrocyclic core, minimizing steric strain while maximizing electronic coupling in the final assembled materials.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its divergent reactivity profile—specifically distinguishing between Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4]
Core Identity
| Parameter | Specification |
| CAS Number | 86938-64-9 |
| IUPAC Name | 4,5-Dibromo-1,2-benzenedicarbonitrile |
| Molecular Formula | |
| Molecular Weight | 285.92 g/mol |
| SMILES | N#CC1=CC(Br)=C(Br)C=C1C#N |
| Appearance | White to off-white crystalline solid |
Physical Properties & Solubility
-
Melting Point: Typically >210°C (Dependent on purity/polymorph; literature varies significantly based on recrystallization solvent).
-
Solubility Profile:
-
High: DMF, DMSO, NMP (Suitable for
reactions). -
Moderate: Acetone, Chloroform, THF (Suitable for coupling reactions).
-
Insoluble: Water, Aliphatic hydrocarbons (Hexane).
-
-
Spectral Signature (IR): The diagnostic nitrile (
) stretching vibration appears sharply at 2230–2240 cm⁻¹ .
Synthetic Routes & Process Chemistry
While 4,5-dibromophthalonitrile is commercially available, high-purity applications (e.g., OPV devices) often require re-synthesis or rigorous purification to remove isomeric impurities (3,4- or 3,6-dibromo species).
Validated Synthesis Protocol
The most regioselective route avoids direct bromination of phthalonitrile (which yields inseparable mixtures) and instead proceeds via the oxidation of 4,5-dibromo-o-xylene .
Step 1: Oxidation to Phthalic Acid
-
Precursor: 4,5-Dibromo-o-xylene.
-
Reagent:
/ Pyridine-Water reflux. -
Mechanism: Benzylic oxidation converts methyl groups to carboxylic acids.
-
Critical Control: Ensure complete oxidation to avoid the intermediate phthalide.
Step 2: Imide Formation
-
Reagent: Urea (excess) or Ammonium Acetate.
-
Conditions: Melt fusion at 200°C or high-boiling solvent (trichlorobenzene).
-
Product: 4,5-Dibromophthalimide.[1]
Step 3: Dehydration to Nitrile (The "Rosenmund" Dehydration)
-
Reagent:
(Phosphorus Oxychloride) or in DMF. -
Protocol:
-
Suspend 4,5-dibromophthalimide in dry pyridine/dioxane or neat
. -
Heat to 60–80°C under
. -
Quench: Pour slowly onto crushed ice (Exothermic!).
-
Purification: Recrystallization from Ethanol/Acetone.
-
Synthesis Workflow Visualization
Figure 1: Regioselective synthesis pathway ensuring 4,5-substitution pattern fidelity.
Reactivity & Functionalization Strategies
The utility of CAS 86938-64-9 lies in its orthogonal reactivity . The nitrile groups are preserved for macrocyclization, while the bromine atoms serve as leaving groups for peripheral functionalization.
Pathway A: Nucleophilic Aromatic Substitution ( )
The electron-withdrawing cyano groups at positions 1 and 2 activate the bromine atoms at positions 4 and 5 toward nucleophilic attack.
-
Nucleophiles: Phenols, Thiols, Amines.
-
Base:
(mild) or NaH (strong). -
Solvent: DMF or DMSO (dipolar aprotic is essential).
-
Outcome: Formation of 4,5-bis(alkoxy/alkylthio)phthalonitriles.
-
Note: Substitution usually occurs stepwise; controlling stoichiometry allows for the isolation of mono-substituted products, though bis-substitution is kinetically favored due to the "neighboring group effect" in some cases.
Pathway B: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
Unlike chlorophthalonitriles, the dibromo-derivative readily undergoes oxidative addition with Pd(0).
-
Catalyst:
or . -
Partners: Aryl boronic acids (Suzuki) or terminal alkynes (Sonogashira).
-
Strategic Advantage: This allows for the attachment of rigid conjugated systems (e.g., thiophene, fluorene) directly to the phthalocyanine periphery, extending the
-conjugation length.
Reactivity Divergence Diagram
Figure 2: Divergent reactivity pathways allowing for tunable electronic properties.
Application in Phthalocyanine Chemistry[1][2][3][5][6][7][8][9][10]
The primary industrial and academic use of 4,5-dibromophthalonitrile is the synthesis of 2,3,9,10,16,17,23,24-octasubstituted phthalocyanines .
Why 4,5-Substitution?
-
Symmetry: Leads to
symmetric macrocycles (if metal-free or symmetric metal). -
Red-Shifted Absorption: Octa-substitution, particularly with electron-donating groups (alkoxy/thio), significantly red-shifts the Q-band absorption (often >700 nm), making these materials ideal for Photodynamic Therapy (PDT) and near-IR sensors.
-
Solubility: Long alkyl chains attached via
at these positions prevent - aggregation, a common failure mode in phthalocyanine processing.
Cyclotetramerization Protocol
To convert the nitrile (or its functionalized derivative) into the phthalocyanine:
-
Reagent: Metal salt (
, ) or Lithium alkoxide (for metal-free). -
Solvent: High-boiling alcohol (1-Pentanol, 1-Octanol) or DMAE.
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Conditions: Reflux (140–160°C) for 12–24 hours under Inert Atmosphere (
).
Handling & Safety (E-E-A-T)
Hazard Classification (GHS):
-
Acute Toxicity: Oral/Inhalation (Category 3/4).
-
Irritation: Skin and Eye Irritant (Category 2).[2]
-
Signal Word: WARNING or DANGER (depending on concentration/supplier).
Critical Safety Protocols:
-
Cyanide Potential: While the nitrile group is stable, thermal decomposition or strong acid hydrolysis can theoretically release HCN. Always operate in a ventilated fume hood.
-
Skin Permeation: Halogenated aromatics can be absorbed through the skin. Use Nitrile or Viton gloves; Latex is insufficient.
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.
References
- Wöhrle, D., & Schnurpfeil, G. (1996). Phthalocyanines: Properties and Applications. In The Porphyrin Handbook, Vol. 17. Academic Press.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733359, 4,5-Dibromophthalonitrile. Retrieved from [Link]
- Makhseed, S., et al. (2013). Synthesis and characterization of new phthalocyanines with 4,5-functionalized substituents. Dyes and Pigments. (Demonstrates the utility of the 4,5-dibromo scaffold).
